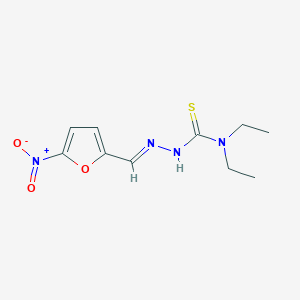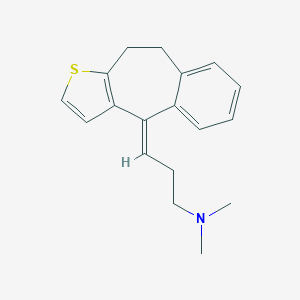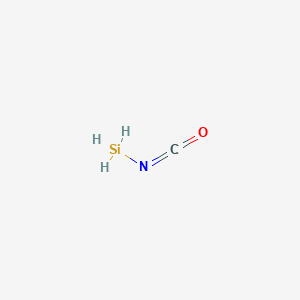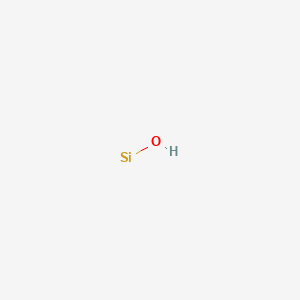
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TZP, and it has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, studies have shown that TZP induces apoptosis, which is programmed cell death, in cancer cells. TZP also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, TZP has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has several biochemical and physiological effects. TZP has been shown to reduce the expression of matrix metalloproteinase (MMP)-2 and MMP-9, which are enzymes involved in tumor invasion and metastasis. TZP also inhibits the expression of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. In addition, TZP has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is its ability to inhibit tumor growth and angiogenesis. This makes it a promising candidate for cancer therapy. However, one of the limitations of TZP is its low solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of information on its pharmacokinetics and toxicity.
Zukünftige Richtungen
For research include investigating its pharmacokinetics and toxicity, exploring its potential applications in combination therapy, improving its solubility and bioavailability, and investigating its potential applications in other fields.
Synthesemethoden
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been achieved using different methods. One of the most common methods is the reaction of 2-mercaptothiazole with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of thiosemicarbazide with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Both methods have been successful in synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide with good yields.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that TZP has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TZP has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Eigenschaften
Molekularformel |
C9H9N3O3S2 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N3O3S2/c1-4(5-7(14)12-9(15)17-5)6(13)11-8-10-2-3-16-8/h2-5H,1H3,(H,10,11,13)(H,12,14,15) |
InChI-Schlüssel |
UZIAJDIRXXUBQB-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)

![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)